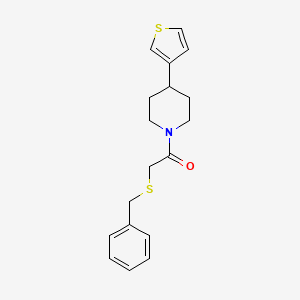
2-(Benzylthio)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzylthio)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone, commonly known as BTE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. BTE belongs to the family of piperidine derivatives and has a molecular formula of C20H24N2OS2.
科学的研究の応用
Hydrogen-Bonding Patterns and Crystal Structure
Research on structurally related compounds, such as enaminones and their analogues, reveals intricate hydrogen-bonding patterns that contribute to their crystal structures. These studies are crucial for understanding the molecular geometry and intermolecular interactions, which have implications for material science and drug design. For example, the study by (Balderson et al., 2007) characterized enaminones through their bifurcated intra- and intermolecular hydrogen bonding, providing insights into their solid-state arrangements.
Microwave-Assisted Synthesis and Antibacterial Activity
Microwave irradiation has been employed to synthesize compounds containing the piperidine moiety, demonstrating an efficient method for organic synthesis. This approach not only streamlines the synthesis process but also explores the antibacterial properties of the resulting compounds. For instance, (Merugu et al., 2010) investigated the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, highlighting their potential in antibacterial applications.
Electrochemical Synthesis and Organic Reactions
Electrochemical methods have been applied to the synthesis of arylthiobenzazoles, showcasing the versatility of electrochemical oxidation in organic chemistry. Such techniques offer a green alternative to traditional synthesis methods, with applications in synthesizing novel organic compounds with potential biological activities. The work by (Amani & Nematollahi, 2012) on the electrochemical synthesis of arylthiobenzazoles illustrates the potential of electrochemical approaches in organic synthesis.
Wound-Healing Potential and Biological Activities
The synthesis and evaluation of derivatives for their biological activities, such as wound healing, have been a significant area of research. These studies aim to identify new therapeutic agents that can promote wound healing and possess other beneficial biological effects. (Vinaya et al., 2009) explored the wound-healing potential of certain derivatives, providing valuable data on their therapeutic applications.
Stereochemistry and Synthesis of Heterocyclic Compounds
Investigations into the stereochemistry of ionic thiol addition to acetylenic ketones and the synthesis of heterocyclic compounds enrich our understanding of reaction mechanisms and the development of novel heterocyclic structures with potential applications in pharmaceuticals and materials science. Research such as that by (Omar & Basyouni, 1974) contributes to the fundamental knowledge of stereochemical outcomes in organic reactions.
特性
IUPAC Name |
2-benzylsulfanyl-1-(4-thiophen-3-ylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS2/c20-18(14-22-12-15-4-2-1-3-5-15)19-9-6-16(7-10-19)17-8-11-21-13-17/h1-5,8,11,13,16H,6-7,9-10,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFYBOUWVJHPTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylthio)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

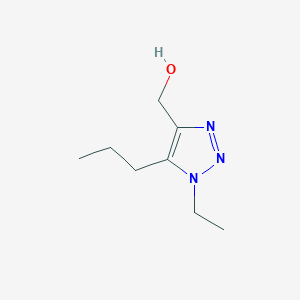
![4-[(2-methoxyethoxy)carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2961042.png)
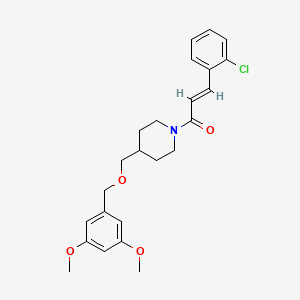
![N-(2,5-difluorophenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2961046.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2961047.png)
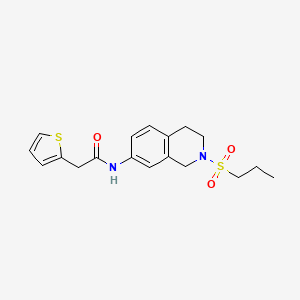
![N-(2-(4-(2-(4-isopropylphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2961051.png)
![1-[3-(Benzenesulfonyl)-4,6-dimethylpyridin-2-yl]-4-methylpiperazine](/img/structure/B2961052.png)
![2-(2-(4-Chlorophenoxy)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2961053.png)
![1-benzyl-N-[cyano(2-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2961055.png)
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2961056.png)
![N-(Cyanomethyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2961058.png)
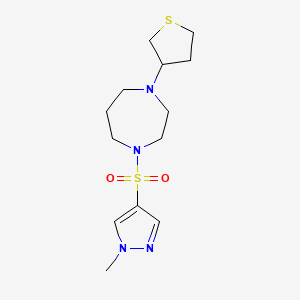
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2961061.png)